gamma-Aminobutyrate

描述

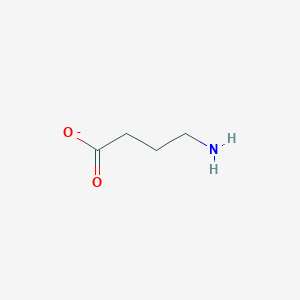

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-aminobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSSZJGUNDROE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NO2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301246 | |

| Record name | Butanoic acid, 4-amino-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-28-6 | |

| Record name | Butanoic acid, 4-amino-, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-amino-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Biochemical and Molecular Biology of Gamma Aminobutyrate

Biosynthesis Pathways of gamma-Aminobutyrate

The primary route for GABA synthesis is through the decarboxylation of glutamate (B1630785), a reaction catalyzed by the enzyme glutamate decarboxylase (GAD). mdpi.comwikipedia.org Additionally, GABA metabolism is integrated with the tricarboxylic acid (TCA) cycle through a series of reactions known as the GABA shunt. frontiersin.orgcabidigitallibrary.org

Glutamate Decarboxylase (GAD)-Mediated Synthesis

The conversion of glutamate to GABA is a critical step in neurotransmitter synthesis and is dependent on the enzyme Glutamate Decarboxylase (GAD). wikipedia.orgacs.org This process is the rate-limiting step in GABA production. chemisgroup.us

L-glutamate, the most abundant excitatory neurotransmitter in the vertebrate nervous system, serves as the direct precursor for the synthesis of GABA. mhanational.orgwikipedia.org This conversion of an excitatory neurotransmitter to an inhibitory one highlights a key mechanism for maintaining neural balance. mhanational.orgresearchgate.net The synthesis of glutamate itself can occur from alpha-ketoglutarate (B1197944), an intermediate of the TCA cycle, through a transamination reaction. nih.gov

In mammals, GAD exists as two distinct isoforms, GAD65 and GAD67, named for their respective molecular weights of 65 and 67 kilodaltons (kDa). wikipedia.org These isoforms are encoded by two different genes, GAD2 and GAD1, located on different chromosomes. wikipedia.org While both isoforms catalyze the same reaction, they exhibit different subcellular localizations and regulatory properties, suggesting distinct physiological roles. pnas.orgresearchgate.net

GAD67 is considered to be constitutively active and is responsible for synthesizing the majority of basal GABA levels in the brain. pnas.orgresearchgate.net It is found predominantly in the cytoplasm of neurons. pnas.org In contrast, GAD65 is primarily associated with nerve terminals and is thought to be involved in the synthesis of GABA for neurotransmission, particularly during periods of high demand. chemisgroup.uspnas.org GAD65 can be rapidly activated to increase GABA production when needed. chemisgroup.us Studies in mice have shown that while GAD67 is crucial for sustaining life, GAD65-generated GABA is essential for regulating responses to environmental stimuli. pnas.org

| Isoform | Molecular Weight (kDa) | Gene | Chromosome (Human) | Primary Location | Activity | Primary Role |

| GAD67 | 67 | GAD1 | 2 | Cytoplasm | Constitutively active | Basal GABA synthesis |

| GAD65 | 65 | GAD2 | 10 | Nerve Terminals | Inducible | GABA for neurotransmission |

The enzymatic activity of both GAD65 and GAD67 is dependent on the presence of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, which acts as a cofactor. wikipedia.orgwikipedia.org PLP is covalently bound to a lysine (B10760008) residue in the active site of the GAD enzyme, forming a Schiff base. encyclopedia.pubplos.org This interaction is essential for the decarboxylation of glutamate. encyclopedia.pub The availability of PLP can regulate GAD activity; GAD67 is typically saturated with PLP, while GAD65 exists largely as an inactive apoenzyme (without the cofactor bound) that can be activated by binding to PLP. nih.govnih.gov

The this compound Shunt

The GABA shunt is a metabolic pathway that serves as an alternative route for the metabolism of alpha-ketoglutarate, bypassing two steps of the tricarboxylic acid (TCA) cycle. nih.govpnas.org This pathway is not only crucial for GABA degradation but also links GABA metabolism directly to cellular energy production. pnas.org

The GABA shunt involves three key enzymes: glutamate decarboxylase (GAD), GABA transaminase (GABA-T), and succinic semialdehyde dehydrogenase (SSADH). cabidigitallibrary.orgresearchgate.net Following its synthesis from glutamate by GAD in the cytosol, GABA can be transported into the mitochondria. researchgate.netplos.org

Inside the mitochondria, GABA transaminase (GABA-T) catalyzes the conversion of GABA to succinic semialdehyde (SSA). nih.govplos.org This reaction involves the transfer of the amino group from GABA to an alpha-keto acid, typically alpha-ketoglutarate, which is thereby converted to glutamate. wikipedia.org

Next, succinic semialdehyde dehydrogenase (SSADH) oxidizes SSA to succinate (B1194679). researchgate.netpnas.org This succinate can then enter the TCA cycle, contributing to cellular respiration and energy production. pnas.org The GABA shunt effectively bypasses the alpha-ketoglutarate dehydrogenase and succinyl-CoA synthetase steps of the TCA cycle. pnas.org

| Enzyme | Abbreviation | Location | Reactant(s) | Product(s) |

| Glutamate Decarboxylase | GAD | Cytosol | L-Glutamate | This compound + CO2 |

| GABA Transaminase | GABA-T | Mitochondria | This compound + α-Ketoglutarate | Succinic Semialdehyde + L-Glutamate |

| Succinic Semialdehyde Dehydrogenase | SSADH | Mitochondria | Succinic Semialdehyde + NAD+ | Succinate + NADH + H+ |

Interconnection with Tricarboxylic Acid Cycle Metabolism

The biosynthesis of this compound (GABA) is intricately linked to the Tricarboxylic Acid (TCA) cycle, a central metabolic hub in the cell. This connection is primarily established through a metabolic pathway known as the GABA shunt. frontiersin.orgfrontiersin.org The GABA shunt serves as a bypass for two enzymatic steps of the TCA cycle, providing an alternative route for the conversion of α-ketoglutarate to succinate. frontiersin.orgplos.org

The process begins with the transamination of α-ketoglutarate, a key intermediate of the TCA cycle, to form glutamate. peerj.com This reaction is catalyzed by enzymes such as glutamate dehydrogenase. peerj.com Subsequently, glutamate undergoes irreversible decarboxylation to produce GABA. peerj.com This crucial step is mediated by the enzyme glutamate decarboxylase (GAD). frontiersin.orgneupsykey.com

The GABA produced can then be catabolized to re-enter the TCA cycle. This process, which occurs in the mitochondria, involves the conversion of GABA to succinic semialdehyde (SSA) by GABA transaminase (GABA-T). frontiersin.orgnih.gov SSA is then oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH). frontiersin.orgnih.gov Succinate can then enter the TCA cycle, thus completing the shunt. mdpi.comnih.gov

The GABA shunt is not merely a detour in the TCA cycle; it plays a significant role in maintaining the C/N balance in cells and can provide energy in the form of NADH. peerj.commdpi.com Under certain conditions, such as impaired respiration or TCA cycle activity, the GABA shunt can supply NADH and/or succinate to the mitochondrial electron transport chain. frontiersin.orgpeerj.com Studies have shown that the GABA shunt is functionally linked to the TCA cycle and that several genes, known as gab genes, play a regulatory role in this connection. apsnet.org The activation of the GABA pathway can help maintain the TCA cycle, particularly when the 2-oxoglutarate dehydrogenase complex is inhibited and the cycle operates in an open mode. mdpi.com

Alternative Biosynthetic Routes

While the GABA shunt is the primary pathway for GABA synthesis, alternative routes also exist, providing metabolic flexibility.

Polyamine Degradation Pathway (e.g., Putrescine)

GABA can be synthesized from the degradation of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). frontiersin.orgmdpi.com This pathway is particularly significant in astrocytes, a type of glial cell in the brain. frontiersin.orgresearchgate.net

The conversion of putrescine to GABA can occur through a couple of enzymatic cascades. One pathway involves the direct oxidation of putrescine to γ-aminobutyraldehyde by diamine oxidase (DAO). biorxiv.org Subsequently, aldehyde dehydrogenase converts γ-aminobutyraldehyde to GABA. biorxiv.org

Another, more complex pathway involves monoamine oxidase B (MAO-B). In this route, putrescine is first acetylated to N¹-acetylputrescine by putrescine acetyltransferase (PAT), also known as spermidine/spermine N¹-acetyltransferase 1 (SAT1). biorxiv.org N¹-acetylputrescine is then oxidized by MAO-B to produce N¹-acetyl-γ-aminobutyraldehyde. biorxiv.org This intermediate is further dehydrogenated to N¹-acetyl-GABA by aldehyde dehydrogenase 1 family, member A1 (ALDH1A1), and finally deacetylated to GABA by sirtuin 2. biorxiv.org The degradation of spermidine and spermine can also lead to the formation of putrescine, which can then enter these GABA-producing pathways. frontiersin.org

Non-Enzymatic Conversion Pathways

Under conditions of oxidative stress, a non-enzymatic pathway for GABA synthesis from proline has been proposed. frontiersin.org Theoretical studies suggest that proline can react with hydroxyl radicals, leading to its spontaneous decarboxylation and the formation of pyrrolidin-1-yl. plos.org This compound can then be converted to Δ¹-pyrroline, which is a substrate for the enzyme Δ¹-pyrroline dehydrogenase, ultimately yielding GABA. plos.org This non-enzymatic route highlights a potential link between proline accumulation and GABA synthesis during stress conditions. plos.org

Catabolism and Degradation of this compound

The breakdown of GABA is a critical process for terminating its inhibitory signaling and recycling its carbon skeleton. This catabolism primarily occurs in the mitochondria through the action of two key enzymes. nih.gov

Enzymatic Conversion by GABA Transaminase (GABA-T)

The first step in GABA degradation is catalyzed by the enzyme GABA transaminase (GABA-T), also known as 4-aminobutyrate aminotransferase. scbt.comnih.gov This enzyme is found not only in GABAergic neurons but also in other types of neurons and astrocytes. sigmaaldrich.com GABA-T catalyzes the conversion of GABA to succinic semialdehyde (SSA). neupsykey.comnih.gov This reaction is a transamination process where the amino group from GABA is transferred to an α-keto acid, typically α-ketoglutarate, to form glutamate. frontiersin.org The activity of GABA-T is crucial for regulating GABA levels in the brain, and inhibitors of this enzyme can lead to a significant increase in brain GABA concentrations. nih.gov

Role of Succinic Semialdehyde Dehydrogenase (SSADH)

Following its formation, succinic semialdehyde (SSA) is rapidly oxidized to succinate by the enzyme succinic semialdehyde dehydrogenase (SSADH), which belongs to the aldehyde dehydrogenase 5 family member A1 (ALDH5A1) gene family. nih.govnih.gov This reaction is the final step in the GABA shunt and channels the carbon skeleton of GABA back into the TCA cycle as succinate. nih.govwikipedia.org The proper functioning of SSADH is essential, as a deficiency in this enzyme leads to a rare metabolic disorder known as SSADH deficiency. nih.govwikipedia.org This condition results in the accumulation of both GABA and a byproduct, gamma-hydroxybutyrate (GHB), in the brain and other physiological fluids, leading to various neurological problems. nih.govmdpi.com The catabolism of GABA through the concerted actions of GABA-T and SSADH in the mitochondrial matrix is therefore vital for both neurotransmitter homeostasis and central energy metabolism. nih.gov

Regulation of Catabolic Enzyme Activity

The breakdown of this compound (GABA) is a critical process for maintaining the balance of neurotransmission in the central nervous system. ontosight.aiontosight.ai This catabolism is primarily carried out by two key enzymes: GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH). ontosight.aitandfonline.com GABA-T converts GABA to succinic semialdehyde, which is then oxidized by SSADH to succinate, a component of the citric acid cycle. ontosight.aiplos.org The regulation of these enzymes is complex, involving control at the transcriptional, translational, and post-translational levels. ontosight.aiontosight.ai

Transcriptional and Translational Control

The expression of the genes encoding GABA-T and SSADH is subject to transcriptional regulation. ontosight.ai In the bacterium Corynebacterium glutamicum, the genes for GABA transaminase (gabT), succinate-semialdehyde dehydrogenase (gabD), and a GABA permease (gabP) are organized in an operon (gabTDP) that is induced by the presence of GABA. frontiersin.org The transcriptional activator GabR, a member of the PucR family, is essential for this induction. frontiersin.org GabR is encoded by a gene located divergently from the gabTDP operon and appears to directly activate the transcription of these catabolic genes in response to GABA. frontiersin.orgpnas.org Studies in Bacillus subtilis have shown that the transcriptional regulator GabR activates the transcription of gabT and gabD in the presence of both pyridoxal-5'-phosphate (PLP) and GABA. pnas.org

In eukaryotes, the regulation is also intricate. For instance, in the yeast Saccharomyces cerevisiae, the genes encoding GABA transaminase (UGA1) and succinic semialdehyde dehydrogenase (UGA2) are induced by the presence of GABA. asm.org In mammals, transcription factors such as SP1 and AP-1 are known to regulate the expression of GABA-T and SSADH genes. ontosight.ai

Allosteric Regulation and Post-Translational Modification

The activity of GABA catabolic enzymes is also finely tuned by allosteric regulation and post-translational modifications. ontosight.aiontosight.ai

Allosteric Regulation:

GABA Transaminase (GABA-T): The activity of GABA-T can be influenced by the availability of its substrates and products. High levels of GABA can lead to feedback inhibition of GABA-T, preventing excessive breakdown of this neurotransmitter. ontosight.ai

Succinic Semialdehyde Dehydrogenase (SSADH): SSADH activity is subject to allosteric regulation by various effectors. For example, NAD+ and Ca2+ can modulate its activity. ontosight.ai A decrease in the NAD+/NADH ratio can inhibit SSADH, leading to an accumulation of succinic semialdehyde, which in turn can inhibit GABA-T. mdpi.comusp.br

Post-Translational Modification: The function of GABA catabolic enzymes can be altered by post-translational modifications (PTMs). ontosight.ai Obtaining correctly folded and modified mammalian GABA-T, for example, has been a challenge in recombinant expression systems, highlighting the importance of PTMs for its proper function. tandfonline.comresearchgate.net In plants, S-nitrosylation, a type of PTM, has been identified as a potential regulatory mechanism for GABA-T under certain stress conditions. mdpi.com While specific PTMs for mammalian GABA-T and SSADH are still being fully elucidated, it is clear that these modifications play a role in regulating their enzymatic activity. ontosight.aitandfonline.com

Cellular and Subcellular Distribution of this compound

The inhibitory function of GABA is intrinsically linked to its specific localization within the nervous system. Its distribution is tightly controlled at both the cellular and subcellular levels, ensuring precise regulation of neuronal activity.

Neuronal Localization (e.g., Presynaptic Terminals, Vesicles)

GABA is predominantly found in inhibitory neurons. jst.go.jp Within these neurons, it is synthesized in the cytoplasm and then concentrated into synaptic vesicles at the presynaptic terminals. nih.govwilliams.edupressbooks.pub This packaging process is mediated by the vesicular inhibitory amino acid transporter (VIAAT). pressbooks.pub The arrival of an action potential at the presynaptic terminal triggers the release of these GABA-containing vesicles into the synaptic cleft through calcium-dependent exocytosis. williams.edunih.gov

Immunocytochemical studies have confirmed the localization of GABA in various neuronal populations, including stellate, basket, Purkinje, and Golgi cells in the cerebellum. pnas.org Furthermore, GABA-containing terminals are found throughout the deep cerebellar nuclei, often surrounding neurons that utilize other neurotransmitters like aspartate, suggesting a modulatory role. capes.gov.br

Glial Localization (e.g., Astrocytes, Oligodendrocytes, Microglia)

While neurons are the primary sites of GABAergic neurotransmission, glial cells also play a significant role in GABA metabolism and signaling. nih.gov

Astrocytes: These glial cells are actively involved in the GABAergic system. They express GABA transporters, such as GAT-1 and GAT-3, which are responsible for taking up GABA from the synaptic cleft. frontiersin.orgd-nb.infofrontiersin.org Astrocytes also contain GABA-T and SSADH, the enzymes required for GABA catabolism. tandfonline.compnas.org Some studies even suggest that astrocytes themselves can be GABAergic, possessing the machinery for GABA synthesis. nih.gov They also express both GABAA and GABAB receptors, making them responsive to GABA. nih.govnih.gov

Oligodendrocytes: Evidence suggests that both immature and mature oligodendrocytes express the GABA transporter GAT-1. frontiersin.org They also respond to GABA, as potentiating GABAB receptors has been shown to increase the number of contacts between oligodendrocyte precursor cells (OPCs) and neurons. nsf.gov

Microglia: As the immune cells of the central nervous system, microglia also participate in GABA signaling. They express GABAA and GABAB receptors and are considered "GABAceptive," meaning they can be modulated by GABA. nih.govnih.gov GABA has been shown to suppress the inflammatory response of microglia. nih.gov

Distinct Intracellular Pools (e.g., Cytoplasmic vs. Vesicular)

Within a neuron, GABA exists in at least two distinct intracellular pools: a cytoplasmic (metabolic) pool and a vesicular (neurotransmitter) pool. krasel.orgnih.gov

Cytoplasmic Pool: This pool of GABA is involved in metabolic processes and is regulated by the synthesis from glutamate via glutamate decarboxylase (GAD) and degradation by GABA-T. nih.govfrontiersin.org The cytoplasmic concentration of GABA directly influences the amount of neurotransmitter available for packaging into vesicles. upenn.edu

Vesicular Pool: This pool represents the GABA that is stored within synaptic vesicles and is readily available for release upon neuronal stimulation. nih.govwilliams.edu Studies have shown that there can be functionally distinct pools of vesicles, such as a "readily releasable pool" and a more "reluctant" pool. nih.gov The content of these vesicles is not static and can be dynamically regulated based on the cytoplasmic GABA concentration. upenn.edu Interestingly, research has demonstrated that newly synthesized GABA can be preferentially taken up by synaptic vesicles compared to the pre-existing cytoplasmic pool. pnas.org Furthermore, some glutamatergic synapses have been found to be "presynaptically silent" for GABA, meaning they have postsynaptic GABAA receptors but lack vesicular GABA, though they can be induced to take up and release it. jneurosci.org

The distinction between these pools is crucial for understanding the regulation of GABAergic neurotransmission, as the synthesis and release of GABA from each pool can be differentially regulated. nih.gov

Interactive Data Table: Cellular and Subcellular Localization of GABA and Related Molecules

| Cell Type | Molecule | Subcellular Localization | Key Function(s) | References |

| Neuron | GABA | Cytoplasm, Presynaptic Terminals, Synaptic Vesicles | Inhibitory Neurotransmission, Metabolism | jst.go.jpnih.govwilliams.edufrontiersin.org |

| GABA-T | Mitochondria, Cell Surface Membranes, Cytoplasmic Matrix | GABA Catabolism | pnas.orgfrontiersin.org | |

| GAT-1 | Axon Terminals | GABA Reuptake | frontiersin.org | |

| VIAAT | Synaptic Vesicles | GABA transport into vesicles | pressbooks.pub | |

| Astrocyte | GABA | Cytoplasm | Metabolism, Potential Signaling | nih.gov |

| GAD | Cytoplasm | GABA Synthesis | nih.gov | |

| GABA-T | Mitochondria | GABA Catabolism | pnas.orgnih.gov | |

| GAT-1, GAT-3 | Cell Processes | GABA Reuptake | frontiersin.orgfrontiersin.org | |

| GABAA/B Receptors | Cell Membrane | Responding to GABA | nih.govnih.gov | |

| Oligodendrocyte | GAT-1 | Cell Body and Processes | GABA Reuptake | frontiersin.org |

| Microglia | GABAA/B Receptors | Cell Membrane | Responding to GABA | nih.govnih.gov |

| GABA-T | Cytoplasm | GABA Catabolism | nih.gov |

Gamma Aminobutyrate Receptor Systems and Their Molecular Architecture

Ionotropic gamma-Aminobutyrate Receptors (GABA-A and GABA-C)

Ionotropic GABA receptors, which include the GABA-A and GABA-C subtypes, are ligand-gated ion channels that directly mediate the flow of ions across the neuronal membrane upon binding of the neurotransmitter GABA. barrowneuro.orgwikipedia.orgwikipedia.org This direct gating mechanism allows for fast synaptic inhibition. wikipedia.org While both GABA-A and GABA-C receptors are permeable to chloride ions, they exhibit distinct pharmacological and molecular properties. wikipedia.orgnih.gov GABA-C receptors, composed exclusively of ρ (rho) subunits, are notably insensitive to typical modulators of GABA-A receptors like benzodiazepines and barbiturates. wikipedia.orgguidetopharmacology.org Due to their structural and functional similarities to the broader GABA-A receptor family, GABA-C receptors are now classified as a subtype within the GABA-A receptor class. guidetopharmacology.org

Molecular Composition and Subunit Diversity of GABA-A Receptors

GABA-A receptors are heteropentameric structures, meaning they are composed of five distinct subunit proteins that assemble to form a central ion pore. wikipedia.orgnih.gov This modular assembly gives rise to an extensive diversity of receptor subtypes, each with unique physiological and pharmacological profiles. nih.gov

The vast heterogeneity of GABA-A receptors stems from the existence of multiple subunit gene families and their various isoforms. In mammals, a total of 19 different subunits have been identified, encoded by distinct genes. guidetopharmacology.orgnih.gov These subunits are categorized into the following families:

α (alpha) subunits: Six isoforms (α1-α6) wikipedia.orgnih.gov

β (beta) subunits: Three isoforms (β1-β3) wikipedia.orgnih.gov

γ (gamma) subunits: Three isoforms (γ1-γ3) wikipedia.orgnih.gov

δ (delta) subunit: One isoform nih.gov

ε (epsilon) subunit: One isoform nih.gov

π (pi) subunit: One isoform nih.gov

θ (theta) subunit: One isoform nih.gov

ρ (rho) subunits: Three isoforms (ρ1-ρ3), which can form functional homomeric or heteromeric receptors and were previously classified as GABA-C receptors. guidetopharmacology.orgnih.gov

The expression of these subunits varies across different regions of the brain and even within different subcellular locations of a single neuron, contributing to the precise regulation of inhibitory neurotransmission. wikipedia.orgnih.gov For instance, the α6 subunit is primarily found in cerebellar granule cells, while the ρ subunits are most prominently expressed in the retina. nih.govnih.gov

Table 1: Human GABA-A Receptor Subunit Genes and Chromosomal Locations

| Subunit Family | Isoforms | Gene Names | Chromosomal Location |

|---|---|---|---|

| Alpha (α) | α1, α2, α3, α4, α5, α6 | GABRA1, GABRA2, GABRA3, GABRA4, GABRA5, GABRA6 | Chromosome 5 (α1, α6), Chromosome 4 (α2, α4), Chromosome X (α3), Chromosome 15 (α5) nih.govnih.gov |

| Beta (β) | β1, β2, β3 | GABRB1, GABRB2, GABRB3 | Chromosome 4 (β1), Chromosome 5 (β2), Chromosome 15 (β3) nih.govnih.gov |

| Gamma (γ) | γ1, γ2, γ3 | GABRG1, GABRG2, GABRG3 | Chromosome 4 (γ1), Chromosome 5 (γ2), Chromosome 15 (γ3) nih.govnih.gov |

| Delta (δ) | δ | GABRD | |

| Epsilon (ε) | ε | GABRE | Chromosome X nih.gov |

| Pi (π) | π | GABRP | |

| Theta (θ) | θ | GABRQ | Chromosome X nih.gov |

| Rho (ρ) | ρ1, ρ2, ρ3 |

GABA-A receptors assemble into pentameric structures, with five subunits arranged around a central ion channel. sigmaaldrich.com The most common stoichiometry for GABA-A receptors in the central nervous system is two α subunits, two β subunits, and one γ subunit (2α:2β:1γ). guidetopharmacology.orgnih.govnih.gov This arrangement is crucial for the receptor's function and pharmacology. nih.gov The specific isoforms of the α and β subunits within this pentamer can vary, leading to a wide array of receptor subtypes. guidetopharmacology.org For example, the α1β2γ2 hetero-oligomer is the most abundant GABA-A receptor subtype in the CNS. guidetopharmacology.org While the 2α:2β:1γ arrangement is predominant, other combinations exist, such as receptors containing δ subunits, which are often found in extrasynaptic locations. guidetopharmacology.org The assembly of these subunits is a regulated process, and only specific combinations, like αβγ or αβ, efficiently form pentamers and are transported to the cell surface. nih.govjneurosci.org

Each GABA-A receptor subunit possesses a large extracellular N-terminal domain, four transmembrane domains (TM1-TM4), and a large intracellular loop between TM3 and TM4. nih.gov The N-terminal domain is the primary site for ligand binding. mdpi.com The binding site for the endogenous ligand, GABA, is located at the interface between the β+ and α- subunits. nih.govmdpi.com A receptor typically has two GABA binding sites, and while the binding of one molecule can open the channel, the probability of opening increases significantly when both sites are occupied. nih.gov

In addition to the GABA binding site, GABA-A receptors have several allosteric modulatory sites that bind various pharmacological agents. A well-known example is the benzodiazepine (B76468) binding site, which is located at the interface between the α+ and γ- subunits. wikipedia.orgmdpi.com The presence of a γ subunit is therefore essential for benzodiazepine sensitivity. wikipedia.org Other modulatory sites exist for compounds like barbiturates and neurosteroids, which typically bind within the transmembrane domains of the receptor subunits. plos.org These allosteric sites allow for fine-tuning of the receptor's response to GABA. barrowneuro.org

Ion Channel Permeability and Conductance

The central pore of the ionotropic GABA receptor is selectively permeable to anions, primarily chloride (Cl⁻) ions. wikipedia.orgnih.gov The opening of this channel allows for the influx or efflux of Cl⁻, depending on the electrochemical gradient, which in turn alters the membrane potential of the neuron.

Upon activation by GABA, the GABA-A receptor channel opens, becoming permeable to chloride (Cl⁻) and, to a lesser degree, bicarbonate (HCO₃⁻) ions. wikipedia.orgfrontiersin.org In most mature neurons, the intracellular Cl⁻ concentration is lower than the extracellular concentration. Therefore, the opening of the GABA-A receptor channel leads to an influx of Cl⁻ ions, causing hyperpolarization of the postsynaptic membrane and making it less likely to fire an action potential, resulting in an inhibitory effect. wikipedia.org The movement of Cl⁻ ions through the channel is a passive process driven by the electrochemical gradient. frontiersin.org The magnitude of the Cl⁻ flux, and consequently the strength of the inhibitory signal, is dependent on several factors, including the GABA concentration, the specific subunit composition of the receptor, and the ionic gradients for both Cl⁻ and HCO₃⁻. mdpi.comnih.gov The permeability of the channel to bicarbonate, though lesser than to chloride, can influence the reversal potential of the GABA-mediated current and can contribute a depolarizing component to the response. frontiersin.orgfrontiersin.org

Bicarbonate Ion Permeability

Under typical physiological conditions, the equilibrium potential for bicarbonate is considerably more positive (around -10 mV) than the resting membrane potential of most mature neurons. nih.govfrontiersin.org Consequently, the movement of bicarbonate ions through the open GABA-A channel is always an outward flux, leading to a depolarizing current. nih.govcambridge.org This depolarizing bicarbonate current counteracts the hyperpolarizing influx of chloride ions.

The net effect of GABA-A receptor activation—whether it is hyperpolarizing or depolarizing—depends on the balance between the chloride and bicarbonate currents. This balance is primarily determined by the intracellular chloride concentration. frontiersin.org In mature neurons with low intracellular chloride, the chloride-driven hyperpolarization is dominant, resulting in inhibition. However, the depolarizing bicarbonate efflux always tempers the peak hyperpolarization. frontiersin.org In situations where intracellular chloride is high, such as during early development or in certain pathological states, the combined effect of chloride efflux and bicarbonate efflux can lead to a net depolarization, which may be excitatory. nih.govnih.gov The activity of carbonic anhydrase, an enzyme that replenishes intracellular bicarbonate, plays a crucial role in sustaining this depolarizing potential. nih.gov

Activation of GABA-A receptors can induce a rapid decline in the intracellular bicarbonate concentration, an effect that is more pronounced at lower intracellular chloride levels. mdpi.com This dynamic change in bicarbonate concentration can, in turn, modulate the GABAergic response itself. mdpi.com

Allosteric Modulatory Sites on GABA-A Receptors

GABA-A receptors possess multiple distinct binding sites other than the orthosteric site where GABA itself binds. These are known as allosteric sites, and ligands that bind to them can modulate the receptor's activity without directly activating it. wikipedia.org This modulation can be positive, negative, or neutral. The existence of these sites allows for fine-tuned regulation of inhibitory neurotransmission and makes the GABA-A receptor a primary target for a wide array of therapeutic drugs. researchgate.netresearchgate.netmdpi.com

These allosteric sites are located at various positions on the pentameric receptor complex, including the extracellular domain (ECD) and the transmembrane domain (TMD). researchgate.netmdpi.comnih.gov The specific subunit composition of the receptor determines which allosteric sites are present and their affinity for different modulators. wikipedia.orgguidetopharmacology.org For example, sensitivity to benzodiazepines requires the presence of an α and a γ subunit, with the binding site located at the interface between them. wikipedia.orgresearchgate.netbarrowneuro.org

Table 1: Major Allosteric Modulatory Sites on GABA-A Receptors

| Allosteric Site | Location on Receptor | Examples of Modulators | Primary Effect |

|---|---|---|---|

| Benzodiazepine Site | Extracellular (α/γ subunit interface) | Diazepam, Alprazolam, Zolpidem, Flumazenil | Positive/Negative/Neutral Modulation |

| Barbiturate Site | Transmembrane | Phenobarbital, Thiopental | Positive Modulation/Direct Gating |

| Neurosteroid Site | Transmembrane | Allopregnanolone, Ganaxolone | Positive Modulation |

| Anesthetic Site | Transmembrane | Propofol, Etomidate | Positive Modulation/Direct Gating |

| Picrotoxin Site | Ion Channel Pore | Picrotoxin, Cicutoxin | Non-competitive Antagonism (Channel Block) |

| Ethanol Site | Transmembrane/Extracellular | Ethanol | Positive Modulation |

GABA-C Receptors (ρ Subunits)

Initially identified by their unique pharmacological properties, GABA-C receptors are a distinct class of ionotropic GABA receptors. sigmaaldrich.comjneurosci.org On the basis of structural and functional criteria, they are now classified by NC-IUPHAR as a variant within the GABA-A receptor family, often referred to as GABA-A-rho (ρ) receptors. guidetopharmacology.orgwikipedia.org These receptors are ligand-gated chloride channels formed by the assembly of ρ subunits. wikipedia.orgsigmaaldrich.com Three such subunits have been cloned in humans (ρ1, ρ2, and ρ3). wikipedia.org GABA-C receptors can be formed by homomeric assemblies of a single type of ρ subunit or heteromeric combinations of different ρ subunits. sigmaaldrich.com While expressed in various brain regions, including the hippocampus and superior colliculus, they are most prominently found in the retina. sigmaaldrich.comwikipedia.org

Structural and Functional Distinctiveness

GABA-C receptors possess several structural and functional features that differentiate them from the more common αβγ-containing GABA-A receptors:

Subunit Composition : Their structure is exclusively based on ρ subunits, which can form functional homopentamers (e.g., five ρ1 subunits). barrowneuro.orgsigmaaldrich.com This contrasts with most GABA-A receptors, which are heteropentamers typically composed of α, β, and γ subunits. guidetopharmacology.org There is some evidence, however, that ρ subunits may co-assemble with GABA-A γ2 subunits, suggesting a potential for greater structural complexity. sigmaaldrich.comsigmaaldrich.com

Gating Kinetics : A hallmark of GABA-C receptors is their unique channel kinetics. Upon activation by GABA, they produce a current with a slow onset and a very slow offset. sigmaaldrich.com The responses are sustained, and the time constants for deactivation are in the order of tens of seconds, making them the slowest-gating ligand-gated ion channels known. sigmaaldrich.com This is in stark contrast to the rapid, transient currents generated by typical GABA-A receptors. wikipedia.org

Agonist Sensitivity : GABA-C receptors are highly sensitive to GABA, with EC₅₀ values typically in the low micromolar range (~1 µM), making them about 10 times more sensitive to GABA than most GABA-A receptors. sigmaaldrich.comwikipedia.org

Channel Conductance : The chloride channels gated by GABA-C receptors have a very small single-channel conductance, measured in just a few picosiemens. sigmaaldrich.com

Pharmacological Profile

The pharmacological profile of GABA-C receptors is a key distinguishing feature. They are defined by their insensitivity to a range of classical GABA-A and GABA-B receptor ligands. guidetopharmacology.orgsigmaaldrich.com

Insensitivity to GABA-A Modulators : GABA-C receptors are not blocked by the competitive GABA-A antagonist bicuculline (B1666979). sigmaaldrich.comjneurosci.org Furthermore, they are not modulated by benzodiazepines, barbiturates, or certain neurosteroids, which are hallmark allosteric modulators of typical GABA-A receptors. guidetopharmacology.orgsigmaaldrich.comwikipedia.org

Insensitivity to GABA-B Ligands : They are insensitive to the GABA-B receptor agonist baclofen (B1667701) and are not blocked by GABA-B antagonists like saclofen. sigmaaldrich.com

Specific Antagonists : While insensitive to bicuculline, GABA-C receptor responses can be blocked by the non-competitive channel blocker picrotoxin, although some species-specific insensitivity has been noted. sigmaaldrich.com The most specific antagonist for GABA-C receptors is (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA). jneurosci.org

Table 2: Comparative Pharmacology of GABA Receptor Subtypes

| Compound | GABA-A (αβγ) Receptor | GABA-C (ρ) Receptor |

|---|---|---|

| Agonists | ||

| GABA | Agonist | Potent Agonist |

| Muscimol | Potent Agonist | Agonist |

| Antagonists | ||

| Bicuculline | Competitive Antagonist | Insensitive |

| Picrotoxin | Non-competitive Blocker | Blocker (some exceptions) |

| TPMPA | Weak Antagonist | Selective Antagonist |

| Allosteric Modulators | ||

| Benzodiazepines | Positive Modulators | Insensitive |

| Barbiturates | Positive Modulators | Insensitive |

| GABA-B Ligands | ||

| Baclofen | Insensitive | Insensitive |

Metabotropic this compound Receptors (GABA-B)

Metabotropic this compound (GABA-B) receptors are G protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system. jst.go.jpjst.go.jpnih.govnih.gov Unlike their ionotropic counterparts, GABA-A receptors, which are ligand-gated ion channels, GABA-B receptors initiate intracellular signaling cascades upon activation. nih.govwikipedia.orgwikipedia.org

G Protein-Coupled Receptor Structure and Subtypes

Functional GABA-B receptors are obligate heterodimers, meaning they are composed of two different subunits, GABA-B1 (GB1) and GABA-B2 (GB2), to be active. jst.go.jpjst.go.jpmdpi.comguidetopharmacology.org Both subunits possess a similar seven-transmembrane (7TM) domain structure characteristic of GPCRs, along with a large extracellular N-terminal domain known as a Venus flytrap (VFT) module and a C-terminal intracellular tail. jst.go.jpnih.govnih.gov

The GABA-B1 subunit is responsible for binding the endogenous ligand, GABA, within its VFT domain. jst.go.jpguidetopharmacology.org However, the GABA-B2 subunit is crucial for G protein coupling and signaling. jst.go.jpguidetopharmacology.org The two subunits are linked by their intracellular C-termini. wikipedia.org Cryo-electron microscopy has revealed the full-length structure of the GABA-B receptor in various conformational states. wikipedia.org

Several isoforms of the GABA-B1 subunit exist due to alternative splicing, with GABA-B1a and GABA-B1b being the most predominant in the mammalian brain. mdpi.comwikipedia.org These isoforms differ in their N-terminal region, where GABA-B1a contains two "sushi domains" that are absent in GABA-B1b. mdpi.com This structural difference influences their localization, with GABA-B1a-containing receptors being preferentially targeted to axons and GABA-B1b-containing receptors found more in dendritic spines. mdpi.comguidetopharmacology.org

| Subunit/Isoform | Key Structural Feature | Primary Function |

| GABA-B1 | Contains the Venus flytrap (VFT) domain for ligand binding. | Binds to this compound (GABA). |

| GABA-B2 | Couples to intracellular G proteins. | Initiates intracellular signaling. |

| GABA-B1a | Possesses two N-terminal sushi domains. | Axonal targeting. |

| GABA-B1b | Lacks the N-terminal sushi domains. | Dendritic targeting. |

Intracellular Signaling Cascades

Upon activation by GABA, GABA-B receptors couple to pertussis toxin-sensitive G proteins of the Gi/o family. jst.go.jpjst.go.jp This leads to the dissociation of the G protein into its Gα and Gβγ subunits, which then modulate the activity of various downstream effector proteins. jst.go.jpnih.gov The primary signaling pathways involve the inhibition of adenylyl cyclase, the activation of G protein-gated inwardly rectifying potassium (GIRK) channels, and the modulation of voltage-gated calcium channels. jst.go.jpjst.go.jpnih.gov

The Gαi/o subunit of the activated G protein directly inhibits the enzyme adenylyl cyclase. mdpi.comresearchgate.net This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). nih.govmdpi.com Reduced cAMP levels can, in turn, affect the activity of protein kinase A (PKA) and influence synaptic plasticity. nih.gov While the primary effect is inhibitory, under certain conditions, GABA-B receptor activation has been observed to enhance cAMP formation, suggesting a more complex regulation of this pathway. nih.govnih.gov

The Gβγ subunit released upon GABA-B receptor activation directly binds to and activates G protein-gated inwardly rectifying potassium (GIRK or Kir3) channels. jst.go.jpreactome.orgwjgnet.com This activation results in the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane. jst.go.jp This hyperpolarization underlies the slow and prolonged inhibitory postsynaptic potentials (IPSPs) mediated by postsynaptic GABA-B receptors, which decreases neuronal excitability. jst.go.jppnas.org The interaction between the GABA-B receptor, the G protein, and the GIRK channel is thought to involve a combination of precoupling within a macromolecular complex and a classical collision mechanism. nih.gov

GABA-B receptors, primarily through the Gβγ subunit, inhibit the activity of high-voltage-activated calcium channels (CaV), particularly N-type (CaV2.2) and P/Q-type (CaV2.1) channels. nih.govwjgnet.com This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for neurotransmitter release. nih.govresearchgate.net By decreasing calcium influx, presynaptic GABA-B receptors act as autoreceptors to inhibit the release of GABA and as heteroreceptors to inhibit the release of other neurotransmitters like glutamate (B1630785). mdpi.comjneurosci.org GABA-B receptors can also modulate L-type and T-type calcium channels. nih.govresearchgate.net Studies have shown that GABA-B receptors can directly inhibit various subtypes of voltage-sensitive calcium channels in both spines and dendrites. nih.govnih.gov

Presynaptic and Postsynaptic Localization and Functional Implications

GABA-B receptors are widely distributed throughout the central nervous system and are found at both presynaptic and postsynaptic locations, which dictates their primary functions. nih.govnih.govfrontiersin.org

Presynaptic Localization: Presynaptic GABA-B receptors are predominantly found on the axon terminals of both inhibitory (GABAergic) and excitatory (glutamatergic) neurons. jneurosci.orgfrontiersin.org Here, they function as autoreceptors to reduce the release of GABA or as heteroreceptors to diminish the release of other neurotransmitters, such as glutamate. mdpi.comjneurosci.org This is mainly achieved by the inhibition of voltage-gated calcium channels. researchgate.netwjgnet.com The GABA-B1a isoform is preferentially localized to presynaptic terminals. guidetopharmacology.orgfrontiersin.org

The differential localization of GABA-B receptor subtypes and their coupling to distinct effector mechanisms allow for a fine-tuned and complex regulation of neuronal activity and synaptic transmission.

| Location | Primary Effector | Main Function | Predominant Isoform |

| Presynaptic | Voltage-gated Ca2+ channels | Inhibition of neurotransmitter release | GABA-B1a |

| Postsynaptic | G-protein-gated K+ channels | Slow inhibitory postsynaptic potentials (IPSPs) | GABA-B1b |

Gamma Aminobutyrate Transporter Systems

Types and Subtypes of gamma-Aminobutyrate Transporters (GATs)

The termination of synaptic transmission mediated by gamma-Aminobutyric acid (GABA) and the maintenance of GABA homeostasis are critically dependent on a group of plasma membrane proteins known as GABA transporters (GATs). frontiersin.org These transporters belong to the Solute Carrier 6 (SLC6) family of sodium- and chloride-dependent symporters. frontiersin.orgwikipedia.org Four distinct subtypes of GATs have been identified and cloned in mammals: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). frontiersin.orgfrontiersin.org

GAT1, GAT2, GAT3, and BGT1

The four GAT subtypes exhibit varying affinities for GABA and distinct pharmacological profiles. sigmaaldrich.com They share common structural features, including 12 transmembrane-spanning domains, intracellular N- and C-termini, and a large extracellular loop with potential glycosylation sites between the third and fourth transmembrane domains. sigmaaldrich.com

GAT1 (SLC6A1): As the first GABA transporter to be molecularly identified, GAT1 is the most abundant and extensively studied subtype in the central nervous system (CNS). frontiersin.orgfrontiersin.org It is considered the primary transporter responsible for GABA reuptake at synapses, found predominantly in the presynaptic terminals of neurons, but also present in glial cells. sigmaaldrich.comresearchgate.netguidetopharmacology.org GAT1 transports GABA with high affinity. sigmaaldrich.com A highly selective inhibitor for GAT1 is Tiagabine. frontiersin.org

GAT2 (SLC6A13): GAT2 is expressed at low levels in the brain, primarily in the meninges (pia mater and arachnoid complex) and to a lesser extent in neurons and astrocytes. wikipedia.orgsigmaaldrich.comnih.gov It is more prominently expressed in peripheral organs like the liver and kidneys. wikipedia.orgfrontiersin.org GAT2 transports not only GABA but also other substrates such as taurine (B1682933) and β-alanine with relatively high affinity. frontiersin.orgsigmaaldrich.com

GAT3 (SLC6A11): GAT3 is the second major GABA transporter in the brain and is predominantly located on perisynaptic astrocytic processes, which are the fine branches of astrocytes surrounding synapses. researchgate.netguidetopharmacology.orgfrontiersin.org This strategic positioning allows GAT3 to regulate extrasynaptic or "spillover" GABA that escapes the synaptic cleft. nih.gov It transports both GABA and β-alanine with relatively high affinity. sigmaaldrich.com

BGT1 (SLC6A12): Similar to GAT2, BGT1 is found at low levels in the brain, mainly in the meninges, and is more abundant in the liver and kidneys. wikipedia.orgfrontiersin.org It functions as a transporter for the osmolyte betaine, but also transports GABA, albeit with a lower affinity compared to the other subtypes. frontiersin.orgsigmaaldrich.com

| Transporter | Gene (Human) | Primary CNS Location | Key Substrates | Relative GABA Affinity |

|---|---|---|---|---|

| GAT1 | SLC6A1 | Presynaptic Neurons, Glia sigmaaldrich.comresearchgate.netguidetopharmacology.org | GABA sigmaaldrich.com | High frontiersin.org |

| GAT2 | SLC6A13 | Meninges, Ependymal Cells wikipedia.orgnih.gov | GABA, Taurine, β-alanine frontiersin.orgsigmaaldrich.com | High frontiersin.org |

| GAT3 | SLC6A11 | Astrocytes researchgate.netguidetopharmacology.orgfrontiersin.org | GABA, β-alanine sigmaaldrich.com | High frontiersin.org |

| BGT1 | SLC6A12 | Meninges (low brain expression) wikipedia.orgfrontiersin.org | Betaine, GABA frontiersin.orgsigmaaldrich.com | Moderate frontiersin.orgsigmaaldrich.com |

Gene Expression and Regional Distribution

The expression of GAT subtypes is not uniform throughout the brain, indicating specialized roles in different neural circuits. GAT1 (encoded by the SLC6A1 gene) and GAT3 (encoded by the SLC6A11 gene) are the two subtypes most functionally relevant to brain function. frontiersin.org

GAT1 mRNA and protein are widely distributed throughout the brain, with high expression in areas such as the cerebral cortex, hippocampus, cerebellum, and basal ganglia. researchgate.netfrontiersin.org It is primarily expressed by neurons. researchgate.net In contrast, GAT3 expression is predominantly glial, found mainly in astrocytes. researchgate.netnih.gov The strongest GAT3 expression is observed in the glomerular layer of the olfactory bulb, the thalamic paraventricular nucleus, and the globus pallidus. nih.gov This differential localization—GAT1 in neurons and GAT3 in glia—suggests a division of labor in GABA clearance, with GAT1 primarily managing synaptic GABA and GAT3 controlling extrasynaptic GABA levels. researchgate.netguidetopharmacology.org

GAT2 (SLC6A13) and BGT1 (SLC6A12) are expressed at much lower levels within the brain parenchyma compared to GAT1 and GAT3. wikipedia.org Their expression is largely confined to the brain's barriers, such as the leptomeninges and some blood vessels, with weak expression in neurons and astrocytes. frontiersin.orgnih.gov

| Transporter | Primary Cell Type | Notable Brain Regions of High Expression |

|---|---|---|

| GAT1 | Neurons researchgate.net | Cerebral Cortex, Hippocampus, Cerebellum, Basal Ganglia researchgate.netfrontiersin.org |

| GAT2 | Meningeal and Ependymal Cells nih.gov | Weak and sparse throughout the brain nih.gov |

| GAT3 | Astrocytes researchgate.netnih.gov | Olfactory Bulb, Thalamus, Globus Pallidus nih.gov |

| BGT1 | Meningeal Cells wikipedia.org | Largely extrasynaptic, low brain expression guidetopharmacology.org |

Mechanisms of this compound Uptake and Release

GATs are active transporters that utilize electrochemical gradients to move GABA across the plasma membrane. wikipedia.org This process is crucial for regulating the concentration of GABA in the extracellular space, thereby shaping inhibitory neurotransmission. wikipedia.org

Sodium and Chloride Co-transport Dependencies

The transport of GABA by GATs is an electrogenic process, meaning it results in a net movement of charge across the membrane. frontiersin.org This transport is not powered directly by ATP hydrolysis but is instead coupled to the co-transport of sodium (Na+) and chloride (Cl−) ions down their electrochemical gradients. nih.gov This mechanism is a hallmark of the SLC6 family of transporters. wikipedia.org The inward movement of Na+ provides the primary driving force for GABA uptake against its concentration gradient. nih.gov The process also has an absolute requirement for extracellular Cl−. wikipedia.orgnih.gov The precise stoichiometry for GAT1 is generally accepted to be the translocation of two Na+ ions and one Cl− ion for every molecule of GABA transported into the cell. researchgate.net This ion dependency makes the transport process highly sensitive to changes in the membrane potential and the ionic composition of the extracellular and intracellular environments. wikipedia.org

Roles in Synaptic Clearance and Extracellular Concentration Regulation

The primary function of GATs is to clear GABA from the synaptic cleft and the surrounding extracellular space. wikipedia.org This action terminates the inhibitory signal by reducing the concentration of GABA available to bind to postsynaptic receptors. nih.gov By rapidly removing GABA, GATs help maintain the temporal precision of inhibitory signaling. nih.gov

Non-Vesicular, Calcium-Independent Release Mechanisms

While the primary role of GATs is GABA uptake, they are capable of bidirectional transport. nih.gov Under certain physiological or pathological conditions, such as intense neuronal depolarization or altered ion gradients, the transporters can operate in reverse, releasing GABA from the cytoplasm into the extracellular space. researchgate.netnih.gov This process is a form of non-vesicular release, as it does not involve synaptic vesicles. nih.gov

This reversed transport is a calcium-independent process, distinguishing it from the classical, calcium-dependent exocytosis of GABA-containing vesicles. nih.govnih.gov Studies on developing neurons and isolated growth cones have shown that K+-stimulated GABA release can occur in the absence of extracellular calcium, a release that is sensitive to GAT inhibitors. nih.govnih.gov This suggests that transporter reversal can be a significant mechanism of GABA release, particularly during early development before synaptic machinery is fully mature or under conditions of significant metabolic stress or depolarization where intracellular sodium concentrations rise. nih.gov

Regulation and Plasticity of Transporter Expression and Function

The efficacy of this compound (GABA) clearance from the extracellular space is not static; rather, it is dynamically regulated to adapt to changing physiological demands. The expression and function of GABA transporters (GATs) are subject to complex control mechanisms that modulate their number at the cell surface, their lateral mobility within the plasma membrane, and their intrinsic transport activity. This plasticity is crucial for shaping the temporal and spatial profile of GABAergic neurotransmission.

Activity-Dependent Trafficking and Membrane Localization

The distribution of GABA transporters on the neuronal and glial cell surface is dynamically regulated by neuronal activity. This regulation involves the trafficking of transporters to and from the plasma membrane, a process that fine-tunes the capacity for GABA uptake in response to synaptic activity levels.

One key regulator of GAT-1 surface expression is the brain-derived neurotrophic factor (BDNF). In cortical astrocytes, BDNF has been shown to enhance GAT-1-mediated GABA transport. This effect is primarily due to an increase in the maximal transport velocity (Vmax) and is associated with an increased surface expression of GAT-1. nih.gov Research indicates that BDNF promotes the surface expression of GAT-1 by inhibiting its constitutive internalization. nih.gov This process is dependent on dynamin, a GTPase essential for endocytosis. The application of dynasore, a dynamin inhibitor, prevents the BDNF-induced increase in GAT-1 surface expression and function. nih.gov

Furthermore, studies have demonstrated that prolonged changes in extracellular GABA concentrations can modulate transporter function. A sustained presence of extracellular GABA can lead to an increase in GABA transport, which is correlated with a higher surface expression of the transporters. This upregulation is, at least in part, due to a slowing of GAT-1 internalization. nih.gov This suggests a feedback mechanism where the transporter's substrate regulates its own surface availability to maintain GABA homeostasis. nih.gov

| Regulator | Cell Type | Effect on GAT-1 | Mechanism | Quantitative Change |

|---|---|---|---|---|

| Brain-Derived Neurotrophic Factor (BDNF) | Cortical Astrocytes | Enhances surface expression and GABA uptake | Inhibits dynamin-dependent constitutive internalization | ~26% increase in GABA uptake nih.gov |

| Extracellular GABA (chronic) | Hippocampal Cultures | Increases surface expression and GABA transport | Slows the rate of GAT-1 internalization | Not specified |

Interaction with Cytoskeletal Elements

The localization and stability of GABA transporters in the plasma membrane are critically dependent on their interaction with the underlying cytoskeleton. These interactions restrict the lateral mobility of the transporters, thereby concentrating them at specific subcellular locations, such as presynaptic terminals and perisynaptic astrocytic processes.

A significant portion of the GABA transporter GAT-1 is immobile within the plasma membrane. technologynetworks.com Fluorescence recovery after photobleaching (FRAP) studies have revealed that approximately 50% of membrane-localized GAT-1 is immobile over a timescale of minutes. technologynetworks.com This immobility is largely dependent on the integrity of the actin cytoskeleton. Disruption of actin filaments with depolymerizing agents leads to an increase in the lateral mobility of GAT-1. technologynetworks.com

The link between GAT-1 and the actin cytoskeleton is mediated by a network of interacting proteins. The C-terminus of GAT-1 contains a PDZ-interacting domain that is crucial for this connection. researchgate.net This domain binds to scaffolding proteins, which in turn anchor the transporter to the actin cytoskeleton via adaptor proteins like ezrin. technologynetworks.comresearchgate.net The interaction between GAT-1 and ezrin has been demonstrated by Förster resonance energy transfer (FRET) studies, which showed a FRET efficiency of 19% ± 2% between GAT-1 tagged with yellow fluorescent protein and ezrin tagged with cyan fluorescent protein. technologynetworks.com Disrupting the GAT-1 PDZ-interacting domain or depolymerizing actin filaments increases the mobile fraction of GAT-1. technologynetworks.comresearchgate.net Interestingly, disrupting the actin cytoskeleton has been shown to cause a more than three-fold increase in GABA uptake, suggesting that anchoring to the cytoskeleton may constrain the transporter's activity. technologynetworks.com

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Mobile Fraction of GAT-1 | Control | ~50% | technologynetworks.com |

| Mobile Fraction of GAT-1 | Actin Depolymerization | Increased | technologynetworks.com |

| GAT-1 and Ezrin Interaction (FRET Efficiency) | Co-expression | 19% ± 2% | technologynetworks.com |

| GABA Uptake | Actin Disruption | >3-fold increase | technologynetworks.com |

Impact of Intracellular Signaling Cascades on Transporter Activity

The function of GABA transporters is acutely modulated by various intracellular signaling cascades, which can alter both the number of transporters on the cell surface and their intrinsic transport rates. Protein kinase C (PKC) and tyrosine kinases are two key players in this regulation.

Activation of PKC with phorbol (B1677699) esters has been shown to inhibit GABA uptake in synaptosomes and in Xenopus oocytes expressing GAT-1. nih.gov This inhibition is primarily due to a significant increase in the Michaelis constant (Km) for GABA, with little to no change in the maximum transport velocity (Vmax). nih.gov For instance, in one study, PKC activation increased the Km for GABA from 6.76 µM to 18.5 µM. nih.gov This suggests that PKC phosphorylation reduces the affinity of the transporter for its substrate. In other cellular systems, PKC activation has been shown to decrease the surface expression of GAT-1. nih.gov

Tyrosine phosphorylation also plays a crucial role in regulating GAT-1 function. frontiersin.org Inhibition of tyrosine kinases leads to a decrease in GABA uptake. frontiersin.org This reduction in transport capacity is correlated with a decrease in the tyrosine phosphorylation of GAT-1 and results in the redistribution of the transporter from the cell surface to intracellular compartments. frontiersin.org Conversely, inhibiting tyrosine phosphatases, the enzymes that remove phosphate (B84403) groups from tyrosine residues, increases GABA uptake. frontiersin.org These findings indicate that the phosphorylation state of tyrosine residues on GAT-1 is a critical determinant of its surface expression and, consequently, its transport activity. The effects of tyrosine kinase inhibitors are additive to those of PKC activators, suggesting that these two signaling pathways can independently regulate GAT-1 trafficking. frontiersin.org

| Signaling Pathway | Effector | Effect on GAT-1 | Mechanism | Quantitative Change |

|---|---|---|---|---|

| Protein Kinase C (PKC) | Phorbol Esters (e.g., TPA) | Inhibition of GABA uptake | Increases Km for GABA | Km increased from 6.76 µM to 18.5 µM nih.gov |

| Tyrosine Kinase | Tyrosine Kinase Inhibitors | Decrease in GABA uptake | Decreased tyrosine phosphorylation and redistribution from the cell surface | Not specified |

| Tyrosine Phosphatase | Tyrosine Phosphatase Inhibitors | Increase in GABA uptake | Increased tyrosine phosphorylation and surface expression | Not specified |

Developmental Neurobiology of the Gamma Aminobutyrate System

Early Developmental Excitatory Role of gamma-Aminobutyrate

In the mature mammalian central nervous system, this compound (GABA) is the primary inhibitory neurotransmitter. researchgate.net However, during early brain development, GABA paradoxically assumes an excitatory role, a phenomenon critical for numerous neurodevelopmental processes. researchgate.netnih.govresearchgate.net This excitatory action is fundamental to the initial stages of neuronal growth, synapse formation, and the sculpting of nascent neural circuits. researchgate.netjneurosci.org Before the maturation of glutamatergic synapses, GABAergic transmission provides the initial excitatory drive necessary for neuronal activity. acs.orgnih.gov This early depolarization is not an anomaly but a conserved and essential step in the construction of functional cortical networks. researchgate.netjneurosci.org

Chloride Ion Homeostasis and Gradient Reversal

The switch in GABA's function from excitatory to inhibitory is governed by the intracellular chloride (Cl⁻) concentration within neurons. oup.comresearchgate.net In immature neurons, the intracellular Cl⁻ concentration is relatively high. researchgate.netmdpi.com Consequently, the reversal potential for chloride (ECl) is more positive than the neuron's resting membrane potential. researchgate.netunirioja.es When GABA binds to its ionotropic GABA-A receptors, which are ligand-gated chloride channels, the channels open and Cl⁻ ions flow out of the cell, following their electrochemical gradient. researchgate.netunirioja.es This efflux of negatively charged ions leads to a depolarization of the neuronal membrane. researchgate.netresearchgate.net

As the nervous system matures, a developmental shift occurs. The intracellular Cl⁻ concentration is significantly reduced, causing the ECl to become more negative than the resting membrane potential. researchgate.netmdpi.com At this stage, activation of GABA-A receptors results in an influx of Cl⁻, leading to hyperpolarization and the characteristic inhibitory effect of GABA seen in the adult brain. researchgate.netmdpi.com This change in chloride homeostasis is a key event in neuronal maturation, often referred to as the "GABA shift". researchgate.net

Developmental Expression of Cation-Chloride Co-transporters (NKCC1, KCC2)

The regulation of the intracellular chloride gradient is primarily managed by two key cation-chloride co-transporters: the Na-K-2Cl cotransporter 1 (NKCC1), which pumps Cl⁻ into the cell, and the K-Cl cotransporter 2 (KCC2), which extrudes Cl⁻ from the cell. oup.comresearchgate.netnih.gov The differential expression of these two transporters during development is the molecular basis for the excitatory-to-inhibitory switch of GABAergic signaling. researchgate.netresearchgate.net

In neuronal precursors and immature neurons, NKCC1 is highly expressed, while KCC2 expression is low. researchgate.netbiorxiv.orgfrontiersin.org This combination results in the accumulation of intracellular Cl⁻, establishing the high concentration necessary for GABA's depolarizing action. researchgate.netbiorxiv.org As development progresses, there is a coordinated upregulation of KCC2 expression and, in some cases, a downregulation of NKCC1. researchgate.netnih.gov This shift in the NKCC1/KCC2 expression ratio leads to efficient chloride extrusion, lowers the intracellular Cl⁻ concentration, and establishes the hyperpolarizing, inhibitory nature of GABA in mature neurons. researchgate.netnih.govfrontiersin.org Studies in both rats and humans have confirmed that in the developing cortex, KCC2 expression is low while NKCC1 expression is high, a ratio that reverses as the brain matures. nih.gov

| Transporter | Function | Expression in Immature Neurons | Expression in Mature Neurons | Effect on Intracellular Cl⁻ |

|---|---|---|---|---|

| NKCC1 | Cl⁻ influx | High | Low | Increases |

| KCC2 | Cl⁻ efflux | Low | High | Decreases |

Consequences of Depolarizing GABA-A Receptor Activation

The depolarizing action of GABA in the developing brain is not merely a transient curiosity but has profound consequences for neural circuit formation. This early excitatory activity is crucial for a range of developmental processes, including neuronal proliferation, migration, and differentiation. researchgate.netnih.gov

One of the most significant consequences of depolarizing GABA is the generation of primitive patterns of network activity, such as "giant depolarizing potentials" (GDPs). researchgate.netresearchgate.net GDPs are spontaneous, synchronized waves of depolarization that occur in immature neuronal networks, particularly in structures like the hippocampus. jneurosci.orgfrontiersin.org These events are driven by the excitatory action of GABA and are thought to be critical for the activity-dependent refinement of synaptic connections. jneurosci.orgresearchgate.net The depolarization caused by GABA can lead to the activation of voltage-gated calcium channels, resulting in an influx of calcium (Ca²⁺). oup.com This increase in intracellular calcium acts as a second messenger, triggering various signaling cascades that are essential for processes like synapse formation and maturation. nih.govoup.com Therefore, the excitatory action of GABA provides the necessary depolarization to allow for the initial strengthening of synapses in the absence of a fully developed glutamatergic system. researchgate.netresearchgate.net

Role in Neurogenesis and Neuronal Proliferation

GABAergic signaling plays a pivotal role beyond synaptic transmission, acting as a key regulator of neurogenesis and neuronal proliferation during embryonic and adult development. nih.gov The components of the GABAergic system are present and active in neural stem cells (NSCs) and progenitor populations, where they influence the fundamental processes of cell division and differentiation. researchgate.net

Regulation of Neural Progenitor Cell Cycle and Differentiation

In embryonic and adult neurogenic niches, GABA, acting through GABA-A receptors, has a significant impact on the proliferation of neural progenitor cells. researchgate.net Activation of GABA-A receptors in these precursor cells can cause depolarization due to their high intracellular chloride concentration. nih.gov This bioelectric signal influences the cell cycle, particularly the transition through the S phase. nih.gov

Research indicates that GABAergic signaling can act as a negative regulator of proliferation for embryonic stem cells and neural crest stem cells. nih.gov This suggests that GABA can function as a brake, preventing excessive proliferation and helping to maintain the balance between stem cell self-renewal and differentiation. nih.gov By modulating the cell cycle, GABA signaling can influence the timing of cell cycle exit, a critical step for a progenitor cell to cease dividing and begin the process of neuronal differentiation. researchgate.netnih.gov Sustained exposure to GABAergic agonists has been shown to affect the differentiation of neural progenitor cells into specific lineages, such as neurons and astroglia. nih.gov

| Cell Type | Effect of GABA-A Receptor Activation | Underlying Mechanism |

|---|---|---|

| Neural Stem/Progenitor Cells | Regulation of proliferation and differentiation | Depolarization, modulation of cell cycle (S-phase) |

| Embryonic Stem Cells | Negative control of proliferation | Hyperpolarization, accumulation in S-phase |

| Neuroblasts | Limits proliferation | Paracrine/autocrine signaling in neurogenic niches |

Influence on Neuroblast Proliferation and Fate Specification

GABA's influence extends to the proliferation of neuroblasts, the intermediate cells between neural stem cells and mature neurons. In neurogenic regions like the subventricular zone (SVZ), ambient levels of GABA, potentially released by the neuroblasts themselves, can limit excessive proliferation. nih.gov This creates a form of autocrine or paracrine negative feedback, ensuring that the production of new neurons is tightly controlled. nih.govnih.gov

Furthermore, GABAergic signaling is implicated in the complex process of neuronal fate specification. During development, progenitor cells must choose between different neurotransmitter phenotypes, such as becoming a GABAergic (inhibitory) or glutamatergic (excitatory) neuron. This decision is governed by a network of transcription factors. nih.gov While the precise mechanisms are still under investigation, evidence suggests that GABA signaling can influence the expression of key genes that determine a neuron's ultimate identity. researchgate.netnih.gov For instance, the transcription factor Ptf1a is crucial for selecting a GABAergic over a glutamatergic cell fate in the developing retina. nih.gov The interplay between extrinsic signals like GABA and intrinsic genetic programs ensures the generation of the diverse array of neuronal subtypes required for a functional central nervous system. nih.govnih.gov

Mechanisms of Neuronal Migration and Positioning

The precise positioning of neurons is fundamental to the architecture and function of the central nervous system. For this compound (GABAergic) interneurons, this process is particularly complex, involving long-distance travel from their birthplace to their final destination within the cortical circuitry. This section details the migratory mechanisms employed by these neurons, the molecular signals that guide their journey, and the processes that signal their arrival.

Tangential and Radial Migration of GABAergic Interneurons

Unlike glutamatergic projection neurons that primarily utilize radial migration, moving from the ventricular zone directly outwards to form the cortical layers, the majority of GABAergic interneurons undergo a more complex, multi-stage migratory process. nih.govnih.gov This process begins with tangential migration, a journey parallel to the pial surface of the developing brain. frontiersin.org

GABAergic interneurons originate in the ganglionic eminences of the ventral telencephalon. nih.govbohrium.com From there, they embark on a long-distance tangential migration to populate the developing cortex, hippocampus, and other forebrain structures. nih.gov This migration occurs primarily through two main streams: a deep pathway within the subventricular zone (SVZ) and a more superficial pathway in the marginal zone (MZ). nih.govresearchgate.net Some interneurons also travel within the subplate. researchgate.net This long-distance travel is characterized by the extension of a leading process that detects environmental cues, followed by the movement of the nucleus in a process called nucleokinesis. nih.gov

Upon reaching their designated cortical area, these interneurons switch from tangential to radial migration. nih.govnih.gov This second phase of migration is perpendicular to the cortical surface and allows the interneurons to integrate into their appropriate cortical layer, which has been previously established by the radial migration of glutamatergic neurons. nih.gov The mechanisms governing this switch from tangential to radial migration are not yet fully understood but are crucial for establishing the proper laminar and columnar organization of the cortex. nih.gov A less common form of migration, known as somal translocation, which is faster and independent of glial guides, is also utilized by some neurons during development. nih.govfrontiersin.org

Guidance Cues and Signaling Pathways in Migration

The journey of a migrating GABAergic interneuron is not random; it is meticulously orchestrated by a diverse array of extracellular guidance cues and intracellular signaling pathways. These cues can be attractive or repulsive, guiding the neuron towards its target and away from inappropriate destinations. nih.gov Migrating interneurons dynamically remodel their cytoskeleton to respond to these external signals. bohrium.comfrontiersin.org

Several families of molecules have been identified as critical guidance cues for GABAergic interneurons. These include:

Chemoattractants: Factors like Hepatocyte Growth Factor (HGF) and Brain-Derived Neurotrophic Factor (BDNF) act as motogenic signals, promoting the movement of interneurons. nih.gov Neuregulin 1 (NRG1), acting through its ErbB4 receptor, is another key attractant.

Chemorepellents: Semaphorins, such as Sema3A and Sema3F, act as repulsive cues, helping to steer migrating interneurons away from certain regions, such as the striatum, and towards the cortex. nih.gov

Chemokines: The chemokine Cxcl12 and its receptors, Cxcr4 and Cxcr7, play a crucial role in confining migrating interneurons to their specific migratory streams within the marginal and subventricular zones. nih.gov

These external cues are translated into directed movement through complex intracellular signaling cascades. The activation of guidance cue receptors often leads to localized changes in intracellular calcium (Ca2+) concentrations, which in turn modulate the cytoskeleton. researchgate.net Key signaling pathways involved in interneuron migration include the mTOR, MAPK, and Wnt/β-catenin pathways. frontiersin.org These pathways integrate signals from various guidance cues to regulate cell proliferation, maturation, and survival. frontiersin.org The Rho family of small GTPases (including Rac, Rho, and Cdc42) are also critical mediators, linking receptor activation to the dynamic reorganization of the actin and microtubule cytoskeleton necessary for cell movement. researchgate.net

Table 1: Key Guidance Cues in GABAergic Interneuron Migration

| Guidance Cue | Receptor(s) | Primary Function | Source(s) |

|---|---|---|---|

| Hepatocyte Growth Factor (HGF) | c-Met | Motogenic/Chemoattractant | nih.gov |

| Brain-Derived Neurotrophic Factor (BDNF) | TrkB | Motogenic/Chemoattractant | nih.gov |

| Neuregulin 1 (NRG1) | ErbB4 | Chemoattractant | nih.gov |

| Semaphorin 3A (Sema3A) | Neuropilin/Plexin | Chemorepellent | nih.gov |

| Semaphorin 3F (Sema3F) | Neuropilin/Plexin | Chemorepellent | nih.gov |

| Cxcl12 (SDF-1) | Cxcr4, Cxcr7 | Confinement to migratory streams | nih.gov |

Role of GABA in Regulating Migration Cessation

Intriguingly, GABA itself, the primary neurotransmitter of these neurons, plays a crucial role in the final stages of their migration. While it can act as a motogenic factor in some contexts, its primary role in the cortical plate is to act as a "stop" signal for migrating neurons. nih.govresearchgate.netoup.com This function is mediated by the activation of ionotropic GABA-A receptors. nih.govresearchgate.net

During early development, GABAergic signaling is depolarizing due to a higher intracellular chloride concentration maintained by the NKCC1 transporter. nih.govplos.org This depolarization can lead to calcium influx, which is involved in promoting migration. researchgate.net However, as neurons mature and reach their final destination in the upper cortical plate, the expression of the potassium-chloride cotransporter KCC2 increases. plos.org KCC2 actively extrudes chloride, leading to a switch in the GABAergic response from depolarizing to hyperpolarizing. plos.org

The developing cortex is thought to have an outside-directed gradient of ambient GABA. nih.gov In the lower cortical layers, the lower GABA concentration is sufficient to activate high-affinity GABA-A-rho receptors, which supports migration (a "GO" signal). nih.gov As neurons migrate into the upper cortical plate, they encounter higher concentrations of GABA, which activates lower-affinity GABA-A receptors. nih.gov This robust activation, coupled with the changing chloride gradient, provides the definitive "STOP" signal, terminating the neuron's migration and allowing it to integrate into the nascent circuitry. nih.govresearchgate.netoup.com

Synaptogenesis and Neural Circuit Formation

Following migration and positioning, GABAergic interneurons undergo a period of maturation that involves the formation of synaptic connections and the refinement of their cellular morphology. This process, known as synaptogenesis, is essential for the establishment of functional inhibitory circuits.

Formation and Maturation of Inhibitory Synapses

The formation of inhibitory synapses is a highly regulated, multi-step process that ensures precise communication between GABAergic interneurons and their target cells. researchgate.net This process is influenced by both genetic programming and neural activity. nih.govfrontiersin.org

The initial contact between a presynaptic GABAergic axon and a postsynaptic neuron is mediated by synaptic adhesion molecules. researchgate.net For instance, the binding of presynaptic neurexins to postsynaptic neuroligins (specifically Neuroligin-2 at inhibitory synapses) is a key step in initiating synapse formation and maturation. researchgate.net Following this initial contact, a complex molecular machinery is recruited to both the pre- and postsynaptic terminals.